Macrocarpal B

Description

This compound has been reported in Eucalyptus globulus, Eucalyptus sideroxylon, and other organisms with data available.

structure in first source

Structure

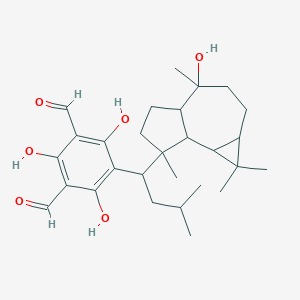

2D Structure

Properties

IUPAC Name |

5-[(1S)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19-,21-,22-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-NGLILROZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162130 | |

| Record name | Macrocarpal B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142698-60-0 | |

| Record name | Macrocarpal B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142698-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macrocarpal B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142698600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macrocarpal B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Macrocarpal B from Eucalyptus macrocarpa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Macrocarpal B, a bioactive phloroglucinol dialdehyde diterpene, from the leaves of Eucalyptus macrocarpa. This document details the necessary experimental protocols, quantitative data, and relevant biological signaling pathways to facilitate further research and development of this promising natural product.

Introduction

Eucalyptus macrocarpa, commonly known as the Mottlecah or Rose of the West, is a species of mallee that is endemic to the south-west of Western Australia. Its leaves are a rich source of various secondary metabolites, including a class of compounds known as macrocarpals. This compound, a prominent member of this family, has garnered significant scientific interest due to its notable antibacterial and antifungal activities, as well as its potential as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[1][2][3]

This guide serves as a technical resource for the efficient and effective isolation and characterization of this compound, providing a foundation for its further investigation in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | [4] |

| Molecular Weight | 472.6 g/mol | [4] |

| Appearance | Slightly yellowish powder | [5] |

| General Class | Phloroglucinol dialdehyde diterpene | [4] |

Experimental Protocols

The isolation of this compound from Eucalyptus macrocarpa leaves involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies.[5]

Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of Eucalyptus macrocarpa are used as the starting material.

-

Extraction Solvent: 80% aqueous acetone is a commonly used solvent for the initial extraction.[5] Alternatively, 95% ethanol under reflux has also been reported.

-

Procedure:

-

The plant material is macerated or powdered to increase the surface area for extraction.

-

The powdered leaves (e.g., 2880 g) are extracted with the solvent (e.g., 80% acetone) at room temperature with agitation for a sufficient period (e.g., 24-48 hours).[5]

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

The extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning and Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: Ethyl acetate and water are used for the primary fractionation. Hexane is used for a subsequent wash.

-

Procedure:

-

The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate.

-

This process is repeated several times, and the ethyl acetate fractions are combined.

-

The combined ethyl acetate fraction is then washed with hexane to remove nonpolar impurities such as fats and waxes.[5]

-

The resulting ethyl acetate fraction, which contains the macrocarpals, is concentrated under reduced pressure.

-

Chromatographic Purification

The enriched fraction from the previous step is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the initial chromatographic separation of macrocarpals.

-

Mobile Phase: A gradient of chloroform and methanol is often employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Procedure:

-

A silica gel column is packed using a slurry method with a nonpolar solvent.

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

The column is eluted with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final purification to obtain high-purity this compound is achieved using reversed-phase HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase system.

-

Example Gradient Program:

-

A linear gradient from a lower to a higher concentration of acetonitrile in water is employed. A typical starting point could be 40% acetonitrile, increasing to 100% acetonitrile over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.

-

-

Detection: A UV detector set at a wavelength of approximately 275 nm is suitable for detecting macrocarpals.

-

Procedure:

-

The fractions from column chromatography containing this compound are pooled, concentrated, and dissolved in the initial mobile phase.

-

The sample is injected onto the HPLC system, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound can be assessed by analytical HPLC.

-

Quantitative Data

The following table summarizes the reported yields of this compound and related compounds from the leaves of Eucalyptus macrocarpa.

| Compound | Yield (mg from 2880 g of leaves) |

| Macrocarpal A | 252.5 |

| This compound | 51.9 |

| Macrocarpal C | 20.0 |

| Macrocarpal D | 56.8 |

| Macrocarpal E | 14.6 |

| Macrocarpal F | 11.4 |

| Macrocarpal G | 47.3 |

Data from Yamakoshi et al. (1992)[5]

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

-

FAB-MS (Negative Ion Mode): A pseudo-parent peak at m/z 471 [M-H]⁻ is observed, consistent with a molecular weight of 472 g/mol .[5]

-

EI-MS Fragmentation: Characteristic fragment peaks are observed at m/z 454, 397, 251 (or 250), 203 (or 204), and 195, which are indicative of the phloroglucinol chromophore and the diterpene moiety.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound reveal the key structural features of the molecule.

-

¹H-NMR: The spectrum shows signals corresponding to two hydrogen-bonded phenolic hydroxyls, a hydroxyl group, two aldehyde groups on a benzene ring, a methine proton adjacent to the phloroglucinol ring, and an isobutyl side chain.[5] The presence of a cyclopropane ring is also indicated.[5]

-

¹³C-NMR: The spectrum confirms the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons, one of which is oxygenated, in the diterpene portion of the molecule.[5]

Biological Signaling Pathways

This compound and related compounds have been shown to exert their biological effects through multiple signaling pathways.

Antifungal Mechanism of Action

The antifungal activity of macrocarpals is attributed to their ability to induce fungal cell death through a multi-pronged mechanism. This involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation.

Caption: Antifungal mechanism of this compound.

DPP-4 Inhibition Signaling Pathway

Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, leading to improved glucose homeostasis.

Caption: DPP-4 inhibition by this compound.

Experimental Workflow Visualization

The overall process for the isolation of this compound can be visualized in the following workflow diagram.

Caption: Isolation workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and preliminary characterization of this compound from Eucalyptus macrocarpa. The provided protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent biological activities of this compound warrant further investigation to explore its full therapeutic potential. The methodologies outlined herein can be adapted and optimized to suit specific laboratory conditions and research objectives.

References

- 1. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution [mdpi.com]

- 2. The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

The Biosynthesis of Macrocarpal Phloroglucinol Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathways, Enzymology, and Regulatory Mechanisms

Macrocarpal phloroglucinol derivatives, a class of complex meroterpenoids found predominantly in the genus Eucalyptus, have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial and cytotoxic properties. These molecules are characterized by a central phloroglucinol core, which is intricately linked to a variety of terpene moieties. Understanding the biosynthesis of these complex natural products is paramount for their potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of macrocarpal phloroglucinol derivatives, intended for researchers, scientists, and drug development professionals.

The Bifurcated Origin: Two Pathways Converge to Create Macrocarpals

The biosynthesis of macrocarpal phloroglucinol derivatives is a fascinating example of metabolic convergence, where two distinct and major pathways—the polyketide pathway and the terpenoid pathway—provide the foundational building blocks. The subsequent coupling of these precursors is a key step that defines this unique class of natural products.

Formation of the Phloroglucinol Core: A Polyketide Synthase-Driven Process

The aromatic phloroglucinol core of macrocarpals is synthesized via the polyketide pathway. While the specific enzymes in Eucalyptus are yet to be fully characterized, the biosynthesis is homologous to well-understood pathways in bacteria and other plants. The key enzyme is a Type III polyketide synthase (PKS) .[1] This enzyme catalyzes the iterative condensation of three molecules of malonyl-CoA to produce the phloroglucinol ring system.[2][3]

The proposed biosynthetic pathway for the phloroglucinol core is as follows:

Generation of the Terpene Moiety: The Terpenoid Biosynthesis Pathway

The diverse terpene skeletons found in macrocarpals originate from the terpenoid biosynthesis pathway, also known as the isoprenoid pathway. In plants, this pathway operates through two distinct subcellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4][5] These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Subsequent condensation of IPP and DMAPP units by prenyltransferases generates the precursors for different classes of terpenes: geranyl pyrophosphate (GPP, C10) for monoterpenes, farnesyl pyrophosphate (FPP, C15) for sesquiterpenes, and geranylgeranyl pyrophosphate (GGPP, C20) for diterpenes. Finally, a large and diverse family of terpene synthases (TPSs) catalyzes the cyclization and rearrangement of these precursors into the various terpene backbones.[3][6] Eucalyptus genomes have been found to contain a remarkably large number of TPS genes, reflecting the vast diversity of terpenes produced by this genus.[6][7]

The Crucial Coupling: A Putative Prenyltransferase-Mediated Reaction

The defining step in macrocarpal biosynthesis is the covalent linkage of the phloroglucinol core with a terpene moiety. While the specific enzyme catalyzing this reaction in Eucalyptus has not yet been definitively identified and characterized, it is hypothesized to be an aromatic prenyltransferase (aPT) .[8] These enzymes are known to catalyze the electrophilic substitution of an aromatic ring with a prenyl group derived from a terpene pyrophosphate.

The proposed mechanism involves the activation of the terpene pyrophosphate by the aPT, leading to the formation of a carbocation intermediate. This electrophilic species then attacks the electron-rich phloroglucinol ring, resulting in the formation of the C-C or C-O bond that characterizes the macrocarpal structure. Subsequent modifications, such as formylation, methylation, and further cyclizations, are likely carried out by other tailoring enzymes to generate the vast diversity of macrocarpal derivatives.

Quantitative Data on Macrocarpal Phloroglucinol Derivatives

The concentration of macrocarpal phloroglucinol derivatives can vary significantly between different Eucalyptus species and even within different tissues of the same plant. The following table summarizes some reported concentrations of total formylated phloroglucinol compounds (FPCs), which include macrocarpals, in various Eucalyptus species.

| Eucalyptus Species | Tissue | Total FPC Concentration (mg g-1 DW) | Reference |

| E. camphora | Expanded Leaves | 65 | [9] |

| E. globulus | Expanded Leaves | 41 | [9] |

| E. melliodora | - | up to 52 | [9] |

| E. loxophleba ssp. lissophloia | - | up to 100 | [9] |

| E. camphora | Flower Buds | 13 | [9] |

| E. camphora | Flowers | 12 | [9] |

Experimental Protocols

The elucidation of the macrocarpal biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Biosynthetic Genes

Objective: To isolate the candidate genes encoding Type III PKSs, TPSs, and aPTs from Eucalyptus species.

Workflow:

Methodology:

-

RNA Extraction: Total RNA is extracted from young leaves of the target Eucalyptus species using a suitable plant RNA extraction kit or a CTAB-based method. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known Type III PKSs, TPSs, or aPTs from other plant species. PCR is performed on the cDNA to amplify partial gene fragments.

-

Cloning and Sequencing: The amplified PCR products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced.

-

RACE-PCR: To obtain the full-length cDNA sequences, 5' and 3' Rapid Amplification of cDNA Ends (RACE) is performed using gene-specific primers designed from the sequenced fragments.

-

Bioinformatic Analysis: The full-length cDNA sequences are analyzed using BLAST to identify homologous genes and conserved domains. Phylogenetic analysis is conducted to determine the relationship to known enzymes.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To produce the candidate enzymes in a heterologous host and determine their function.

Methodology:

-

Vector Construction: The full-length coding sequences of the candidate genes are cloned into an expression vector suitable for a heterologous host, such as Escherichia coli (e.g., pET vectors) or Saccharomyces cerevisiae. The vector typically includes an affinity tag (e.g., His-tag) for protein purification.

-

Heterologous Expression: The expression constructs are transformed into the chosen host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Protein purity is assessed by SDS-PAGE.

-

Enzyme Assays:

-

PKS Assay: The purified recombinant PKS is incubated with malonyl-CoA. The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC, LC-MS, or GC-MS to detect the formation of phloroglucinol.

-

TPS Assay: The purified recombinant TPS is incubated with the appropriate terpene pyrophosphate precursor (GPP, FPP, or GGPP). The volatile terpene products are collected from the headspace using a solid-phase microextraction (SPME) fiber or by solvent extraction of the reaction mixture and analyzed by GC-MS.

-

aPT Assay: The purified recombinant aPT is incubated with the phloroglucinol substrate and a terpene pyrophosphate. The reaction products are extracted and analyzed by HPLC or LC-MS to detect the formation of a prenylated phloroglucinol derivative.

-

Quantification of Macrocarpals by UHPLC-DAD-ESI-Q-TOF-MS/MS

Objective: To accurately quantify the concentration of macrocarpal derivatives in Eucalyptus tissues.

Methodology:

-

Sample Preparation: A known weight of dried and ground plant material is extracted with a suitable solvent, such as methanol or acetone. The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup.

-

Chromatographic Separation: The extract is injected onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with solvents like water (often with a formic acid modifier) and acetonitrile or methanol is used to separate the compounds.

-

Detection and Quantification:

-

Diode Array Detector (DAD): Provides UV-Vis spectra of the eluting compounds, which can aid in identification.

-

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS): Provides accurate mass measurements for molecular formula determination and fragmentation patterns (MS/MS) for structural elucidation. Quantification is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode using authentic standards for calibration.

-

Future Directions and Conclusion

The biosynthesis of macrocarpal phloroglucinol derivatives in Eucalyptus represents a complex and fascinating area of plant specialized metabolism. While the general framework of the pathway is understood to involve the convergence of the polyketide and terpenoid pathways, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms involved. The definitive identification and characterization of the aromatic prenyltransferase responsible for the key coupling step is a major priority. Further research into the transcriptional regulation of the biosynthetic genes will also provide valuable insights into how Eucalyptus controls the production of these ecologically and potentially pharmaceutically important compounds. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting field of study.

References

- 1. Metabolic Engineering [keaslinglab.lbl.gov]

- 2. Directed evolution of phloroglucinol synthase PhlD with increased stability for phloroglucinol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

An In-depth Technical Guide to the Antifungal Properties of Eucalyptus Compounds

Abstract

Faced with the growing challenge of antifungal drug resistance, the scientific community is increasingly turning to natural sources for novel therapeutic agents. Essential oils from various Eucalyptus species have emerged as a promising resource, demonstrating broad-spectrum antifungal activity against a range of pathogenic and spoilage fungi. This technical guide provides a comprehensive overview of the antifungal properties of Eucalyptus compounds, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the primary bioactive constituents, their complex mechanisms of action, and quantitative efficacy data. Furthermore, this document outlines detailed experimental protocols for the evaluation of antifungal properties and includes logical and signaling pathway diagrams to visually articulate key processes, thereby serving as a vital resource for advancing research and development in this field.

Introduction

The incidence of invasive fungal infections has risen dramatically, posing a significant threat to public health, particularly among immunocompromised populations. This rise has been paralleled by an increase in resistance to existing antifungal drugs, creating an urgent need for new therapeutic strategies.[1] Plants have historically been a rich source of medicinal compounds, and their essential oils are of particular interest due to their complex chemical compositions and diverse biological activities.[1][2]

The genus Eucalyptus, belonging to the Myrtaceae family, comprises over 800 species, many of which are rich in volatile oils with documented antimicrobial properties.[1] These oils are complex mixtures of monoterpenes, sesquiterpenes, and other aromatic compounds that exhibit significant fungistatic and fungicidal effects.[1][3] This guide delves into the core scientific principles underlying the antifungal activity of Eucalyptus compounds, presenting quantitative data, mechanisms of action, and standardized protocols to facilitate further research and application.

Active Antifungal Compounds in Eucalyptus

The antifungal efficacy of Eucalyptus essential oil is not attributable to a single molecule but rather to a complex interplay between its various chemical constituents. The composition can vary significantly based on the Eucalyptus species, geographical location, season, and extraction methodology.[4][5] However, several key compounds are consistently identified as major contributors to the oil's antifungal properties.

The most prominent and studied component is 1,8-cineole (eucalyptol) , an oxygenated monoterpene found in high concentrations in species like Eucalyptus globulus and Eucalyptus smithii.[4][5][6] While 1,8-cineole itself has antifungal properties, studies suggest that the oil's full potency is often the result of synergistic interactions between major and minor components.[2][4] Other significant compounds include monoterpene hydrocarbons like α-pinene and p-cymene , and alcohols such as α-terpineol .[7][8] In species like Eucalyptus citriodora, aldehydes such as citronellal are the dominant and most active constituents.[9][10] Generally, the antimicrobial action of essential oil components is ranked, from highest to lowest activity, as phenols, aldehydes, ketones, alcohols, ethers, and hydrocarbons.[8]

Table 2.1: Major Antifungal Compounds in Select Eucalyptus Species

| Eucalyptus Species | Major Bioactive Compounds | Reference(s) |

|---|---|---|

| E. globulus | 1,8-Cineole, α-Pinene, Aromadendrene | [1][6] |

| E. smithii | 1,8-Cineole (often >70%), α-Pinene, Linalool | [4][5] |

| E. camaldulensis | 1,8-Cineole, Spathulenol, p-Cymene | [11] |

| E. citriodora | Citronellal, Citronellol, Isopulegol | [9][10] |

| E. leucoxylon | 1,8-Cineole, p-Cymene, α-Pinene |[8] |

Mechanisms of Antifungal Action

Eucalyptus compounds exert their antifungal effects through a multi-targeted approach, a key advantage that may reduce the likelihood of resistance development. The primary mechanisms involve the disruption of fungal cell structure and function.

3.1 Disruption of Fungal Cell Wall and Membrane Integrity The lipophilic nature of terpenoids and other essential oil components allows them to easily penetrate the fungal cell wall and intercalate with the lipids of the cell membrane.[1][12] This action disrupts membrane fluidity and integrity, leading to several detrimental effects:

-

Increased Permeability: The compromised membrane becomes permeable, causing leakage of essential ions (e.g., K+, Ca2+) and small molecules.[1]

-

Inhibition of Membrane-Bound Enzymes: Key enzymes, such as H+-ATPase, which are crucial for maintaining electrochemical gradients, are inhibited. This leads to a collapse of the proton pump, intracellular acidification, and ultimately, cell death.[12]

-

Ergosterol Synthesis Interference: Some essential oil components interfere with the ergosterol biosynthesis pathway.[12][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to severe structural and functional defects in the membrane.[12]

3.2 Inhibition of Chitin Synthesis Chitin is an essential structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability.[7] Evidence suggests that Eucalyptus oil can interfere with the activity of chitin synthase enzymes, which are critical for cell wall construction, septum formation during cell division, and hyphal growth.[7][12] This inhibition leads to weakened cell walls and morphological aberrations.[7]

3.3 Synergistic Interactions A significant area of research is the synergistic effect of Eucalyptus compounds with conventional antifungal drugs, particularly azoles like fluconazole and ketoconazole.[14][15][16][17] Azoles work by inhibiting ergosterol synthesis. It is postulated that the membrane-disrupting effects of Eucalyptus oils facilitate greater intracellular access for azole drugs, thereby lowering the effective concentration required and potentially overcoming resistance mechanisms.[14][17]

Quantitative Antifungal Efficacy

The antifungal activity of Eucalyptus compounds is quantified using standard microbiology assays, primarily by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The data presented below is compiled from various studies and demonstrates the broad-spectrum activity of different Eucalyptus oils.

Table 4.1: Minimum Inhibitory Concentration (MIC) of Eucalyptus Oils and Extracts

| Eucalyptus Species/Compound | Fungal Species | MIC Value | Reference(s) |

|---|---|---|---|

| E. smithii Oil | Trichophyton rubrum | 62.5 µg/mL | [4][5] |

| E. smithii Oil | Microsporum canis | 500 µg/mL | [4][5] |

| E. citriodora Oil | Candida albicans | 125 - 500 µg/mL | [18] |

| E. citriodora Oil | Candida albicans | 318 µg/mL | [9] |

| E. globulus Oil | Candida albicans | 1000 - 2000 µg/mL | [18] |

| E. globulus Oil | Candida spp. | 125 to >1000 µg/mL | [19] |

| E. camaldulensis Oil | Aspergillus niger | 470 µg/mL | [9] |

| E. camaldulensis Oil | Aspergillus flavus | 430 µg/mL | [9] |

| Eucalyptol (1,8-Cineole) | Candida albicans | 6.25 - 12.5 µL/mL | [20] |

| 1,8-Cineole | Aspergillus flavus | 250 ppm (µg/mL) |[21] |

Table 4.2: Minimum Fungicidal Concentration (MFC) of Eucalyptus Oils and Extracts

| Eucalyptus Species/Compound | Fungal Species | MFC Value | Reference(s) |

|---|---|---|---|

| E. smithii Oil | Trichophyton rubrum | 125 µg/mL | [4][5] |

| E. smithii Oil | Microsporum gypseum | 1000 µg/mL | [4][5] |

| E. citriodora Oil | Candida albicans | 250 - 500 µg/mL | [18] |

| E. globulus Oil | Candida albicans | 1000 - 8000 µg/mL | [18] |

| E. globulus Extract | Fusarium spp. | 8 - 10 µL/mL |[22] |

Key Experimental Protocols

Reproducibility and standardization are paramount in the evaluation of natural products. The following sections detail the core methodologies used in the study of the antifungal properties of Eucalyptus compounds.

5.1 Essential Oil Extraction and Chemical Characterization

-

Extraction: Essential oils are typically extracted from dried and ground Eucalyptus leaves via hydrodistillation or steam distillation using a Clevenger-type apparatus for a minimum of 3 hours.[6][10]

-

Chemical Analysis (GC-MS): The chemical profile of the extracted oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Apparatus: A GC system equipped with a mass spectrometer and a capillary column (e.g., HP-5MS).[23][24]

-

Carrier Gas: Helium is used as the carrier gas.[24]

-

Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), which is gradually increased at a set rate (e.g., 3°C/min) to a final temperature (e.g., 220-270°C) and held for several minutes.[24]

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those from established libraries (e.g., NIST, Wiley).[23][25]

-

5.2 Broth Microdilution for MIC Determination This method is used to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism.[18][19]

-

Preparation: A stock solution of the essential oil is prepared, often with a solvent like dimethyl sulfoxide (DMSO) to aid solubility.

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the oil are prepared in a suitable sterile broth medium (e.g., RPMI 1640 or Sabouraud Dextrose Broth).[19]

-

Inoculation: A standardized fungal inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard, to yield a final concentration of ~1x10³ CFU/mL) is added to each well.[19]

-

Controls: Positive (broth + inoculum), negative (broth only), and solvent controls are included.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[18]

-

Reading: The MIC is determined as the lowest concentration of the oil where no visible growth (turbidity) is observed.[19]

5.3 Sub-culturing for MFC Determination The MFC is the lowest concentration that results in fungal death.

-

Sub-culturing: Following MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.[4]

-

Plating: The aliquot is plated onto a fresh, non-selective agar medium (e.g., Sabouraud Dextrose Agar).[4]

-

Incubation: Plates are incubated at the appropriate temperature for a period sufficient for growth (typically 24-72 hours).

-

Reading: The MFC is the lowest concentration from the MIC plate that results in no fungal colonies on the sub-culture agar plate.

5.4 Morphological Analysis via Scanning Electron Microscopy (SEM) SEM is used to visualize the direct physical effects of Eucalyptus compounds on fungal cells.[4][5]

-

Treatment: Fungal cultures are treated with the essential oil at specific concentrations (e.g., MIC or MFC) for a set period.[26]

-

Fixation: The fungal cells are harvested and fixed, typically with a glutaraldehyde solution.[26]

-

Dehydration: The fixed cells are washed and dehydrated through a graded series of ethanol solutions.[26]

-

Drying and Coating: The samples are dried (e.g., critical point drying), mounted on stubs, and coated with a conductive metal like gold or palladium.[26]

-

Imaging: The prepared samples are then observed under the SEM to identify morphological alterations such as shrunken hyphae, cell lysis, or surface deformities.

References

- 1. A review article: antifungal activity of eucalyptus genus | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Antagonism of Eucalyptus endophytic fungi against some important crop fungal diseases [frontiersin.org]

- 4. scielo.br [scielo.br]

- 5. Chemical composition and antifungal activity of essential oil from Eucalyptus smithii against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Antifungal Activity of Eucalyptus Oil against Rice Blast Fungi and the Possible Mechanism of Gene Expression Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Essential Oils and Their Natural Active Compounds Presenting Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]

- 11. researchgate.net [researchgate.net]

- 12. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synergistic Interaction of Certain Essential Oils and Their Active Compounds with Fluconazole against Azole-resistant Strains of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic Interaction of Certain Essential Oils and Their Active Compounds with Fluconazole against Azole-resistant Strains of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. jipbs.com [jipbs.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. ijpjournal.com [ijpjournal.com]

- 24. amecj.com [amecj.com]

- 25. areme.co.jp [areme.co.jp]

- 26. Scanning electron microscopy [bio-protocol.org]

Macrocarpal B: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal B is a naturally occurring phloroglucinol dialdehyde diterpene derivative that has garnered significant interest within the scientific community for its pronounced biological activities, particularly its antibacterial properties. First isolated from the leaves of Eucalyptus macrocarpa, this compound has since been identified in other Eucalyptus species, including Eucalyptus globulus. This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Isolation

This compound was first reported as a novel antibacterial compound by Yamakoshi et al. in 1992, as part of a broader investigation into the bioactive constituents of Eucalyptus macrocarpa. The isolation procedure, as outlined in the initial discovery, is a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound

1. Plant Material and Extraction:

-

Dried and powdered leaves of Eucalyptus macrocarpa (approximately 2.88 kg) are subjected to extraction with 80% acetone.

-

The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with ethyl acetate.

-

The ethyl acetate fraction, which typically exhibits the most significant antibacterial activity, is retained for further purification.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored for antibacterial activity.

-

Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified using a Sephadex LH-20 column, with methanol as the mobile phase. This step is effective in separating compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.

Physicochemical Characterization

The structural elucidation and characterization of this compound were accomplished through a combination of spectroscopic and physicochemical techniques.

| Property | Value |

| Appearance | Pale yellowish plate crystals |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.61 g/mol |

| Melting Point | 196-198 °C |

| Optical Rotation | [α]D -14.0° (c=0.1, MeOH) |

| UV λmax (EtOH) | 276 nm (log ε 4.45), 392 nm (log ε 3.76) |

| Infrared (KBr) νmax | Data available in primary literature |

| Mass Spectrometry | Negative FABMS: m/z 471 [M-H]⁻ |

Biological Activity

This compound has demonstrated a range of biological activities, with its antibacterial effects being the most extensively studied.

Antibacterial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) against several bacterial strains have been determined.

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis PCI 219 | 3.13 |

| Staphylococcus aureus 209P | 6.25 |

| Micrococcus luteus | 12.5 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

Data sourced from Yamakoshi et al., 1992.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against human cancer cell lines.

| Cell Line | Assay | IC₅₀ (µM) | Incubation Time (hrs) |

| A549 | SRB | < 10 | 72 |

| HL-60 | MTT | < 10 | 72 |

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated; however, research on related macrocarpals provides strong indications of its potential modes of action against bacteria.

One of the key mechanisms is believed to be the inhibition of crucial bacterial enzymes . Studies on macrocarpals have shown their ability to inhibit the activity of Porphyromonas gingivalis proteinases, which are critical for the bacterium's virulence.[2] Additionally, there is evidence to suggest that macrocarpals can interfere with bacterial adherence by inhibiting the binding of P. gingivalis to saliva-coated hydroxyapatite.[2]

Furthermore, drawing parallels from the antifungal mechanism of the structurally similar Macrocarpal C, it is plausible that this compound exerts its antibacterial effects through a multi-pronged attack on bacterial cells. This could involve:

-

Disruption of Cell Membrane Integrity: Leading to increased permeability and leakage of intracellular components.

-

Induction of Oxidative Stress: Through the generation of reactive oxygen species (ROS).

-

DNA Damage: Potentially leading to apoptosis-like cell death.

Another proposed, though less substantiated, mechanism is the inhibition of glucosyltransferase, an enzyme involved in the synthesis of the bacterial cell wall.

Experimental Protocols for Bioassays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with water to remove the TCA.

-

Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

Conclusion

This compound stands out as a promising natural product with significant antibacterial activity. This guide has provided a detailed overview of its discovery, isolation, characterization, and biological evaluation, offering valuable protocols and data for researchers. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential. The information compiled herein serves as a solid foundation for future research and development endeavors centered on this intriguing molecule.

References

Macrocarpal B: A Comprehensive Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal B, a phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus genus, has emerged as a promising natural antimicrobial agent.[1] This technical guide provides an in-depth overview of the antimicrobial activity of this compound, including its spectrum of activity, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.78 - 3.13 | [2] |

| Bacillus subtilis | 0.78 - 3.13 | [2] |

| Micrococcus luteus | 0.78 - 3.13 | [2] |

| Mycobacterium smegmatis | 0.78 - 3.13 | [2] |

| Porphyromonas gingivalis | Inhibited | [3] |

| Prevotella intermedia | Inhibited | [3] |

| Prevotella nigrescens | Inhibited | [3] |

| Treponema denticola | Inhibited | [3] |

Mechanism of Action

The precise molecular targets of this compound are still under investigation; however, studies on related phloroglucinol derivatives suggest a multi-faceted mechanism of action against bacteria. The primary modes of action are believed to involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Diagram 1: Proposed Mechanism of Action of Phloroglucinol Derivatives

Caption: Proposed antimicrobial mechanism of phloroglucinols like this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the determination of its antimicrobial activity. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Isolation of this compound from Eucalyptus macrocarpa

The isolation of this compound is typically achieved through a series of extraction and chromatographic steps.[2]

Diagram 2: Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Eucalyptus macrocarpa are extracted with 80% acetone.

-

Fractionation: The resulting acetone extract is fractionated with ethyl acetate to separate compounds based on polarity. The neutral fraction, which typically shows the highest antibacterial activity, is collected.

-

Initial Chromatography: The neutral fraction is washed with hexane to yield a crude paste, which is then subjected to silica gel column chromatography.

-

Purification: Active fractions are further purified using Sephadex LH-20 column chromatography, followed by additional silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for bacteria) are prepared, each containing a different concentration of this compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without this compound is also prepared.

-

Inoculum Preparation: The test microorganism is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is inoculated with the standardized microbial suspension.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Potential for Synergy with Conventional Antibiotics

The combination of natural products with conventional antibiotics is a promising strategy to combat antimicrobial resistance. While specific studies on the synergistic effects of this compound are lacking, the checkerboard assay is a standard method to evaluate such interactions.

Diagram 3: Experimental Workflow of a Checkerboard Assay

Caption: Workflow of a checkerboard assay for synergy testing.

Methodology:

-

Preparation of Reagents: Stock solutions of this compound and a conventional antibiotic are prepared.

-

Plate Setup: A 96-well microtiter plate is set up with serial dilutions of this compound along the rows and the antibiotic along the columns, creating a matrix of different concentration combinations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under suitable conditions.

-

Data Analysis: The MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Conclusion and Future Directions

This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive species. Its proposed mechanism of action, involving cell membrane disruption and oxidative stress, suggests it may be a valuable lead compound for the development of new antimicrobial agents. Further research is warranted to fully elucidate its molecular targets, evaluate its efficacy in in vivo models, and explore its potential for synergistic interactions with existing antibiotics. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into clinical applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Macrocarpal B

This technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal B, a novel phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa. The information is intended for researchers, scientists, and drug development professionals, with a focus on its nuclear magnetic resonance (NMR) and fast atom bombardment mass spectrometry (FABMS) data.

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FABMS analyses.

1.1 FABMS Data

The negative Fast Atom Bombardment Mass Spectrometry (FABMS) of this compound provided crucial information regarding its molecular weight and formula.

| Parameter | Value | Reference |

| Pseudo-parent peak (M-H)⁻ | m/z 471 | [1] |

| Molecular Weight | 472 | [1] |

| Molecular Formula | C₂₈H₄₀O₆ | [1][2] |

1.2 ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in CD₃OD. The chemical shifts (δ) are reported in ppm.

| Proton | δH (ppm) |

| 1 | 10.01 (1H, s) |

| 3 | 3.25 |

| 4 | 2.32 / 1.26 |

| 5 | 1.96 |

| 6 | 1.07 / 0.91 |

| 7 | 1.61 / 1.43 |

| 8 | 1.51 |

| 9 | 1.51 |

| 11 | 1.26 / 0.91 |

| 13 | 1.13 |

| 14 | 1.13 |

| 23 | 0.56 |

| 24 | 0.49 |

Table based on data from Biosci Biotechnol Biochem.[1]

1.3 ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CD₃OD. The chemical shifts (δ) are reported in ppm. The analysis revealed the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons.[1]

| Carbon | δC (ppm) |

| 1 | 193.9 |

| 10 | 59.0 |

| 12 | 50.9 |

| 13 | 45.9 |

| 14 | 42.8 |

| 15 | 41.5 |

| 16 | 37.5 |

| 17 | 31.5 |

| 19 | 29.0 |

| 20 | 27.9 |

| 21 | 25.8 |

| 24 | 22.1 |

Table based on data from Biosci Biotechnol Biochem.[1]

Experimental Protocols

2.1 Isolation of this compound

This compound was isolated from the leaves of Eucalyptus macrocarpa. The leaves were extracted with 80% acetone. The resulting extract was then fractionated with ethyl acetate. The neutral fraction, which showed the most significant antibacterial activity, was washed with hexane to yield a crude paste. This paste was subjected to column chromatography on silica gel. Further purification was achieved using a Sephadex LH-20 column with methanol as the eluent, which led to the isolation of this compound.[1]

2.2 Spectroscopic Analysis

The structural analysis of this compound was performed using NMR spectroscopy. The ¹H and ¹³C NMR spectra were acquired in deuterated methanol (CD₃OD). The assignment of proton and carbon signals was facilitated by ¹H-¹³C shift-correlated spectroscopy (H-C COSY).[1] The negative FABMS was utilized to determine the molecular weight and formula.[1]

Visualizations

3.1 Experimental Workflow for Isolation

The following diagram illustrates the workflow for the isolation of this compound from Eucalyptus macrocarpa.

References

Macrocarpal B: A Phloroglucinol Derivative for Periodontal Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Periodontal disease is a chronic inflammatory condition initiated by a dysbiotic microbial biofilm that leads to the progressive destruction of tooth-supporting tissues, including the gingiva, periodontal ligament, and alveolar bone. A key etiological agent in the progression of periodontitis is the Gram-negative anaerobe Porphyromonas gingivalis. This pathobiont possesses a suite of virulence factors that enable it to colonize the subgingival crevice, evade host immunity, and inflict tissue damage.

Macrocarpal B is a natural phloroglucinol-diterpene derivative isolated from plants of the Eucalyptus species, such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] Phloroglucinols are a class of compounds known for a vast array of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] Research has identified this compound as a potent agent against key periodontal pathogens, making it a compound of significant interest for the development of novel therapeutic strategies against periodontal disease.[1][2][5]

This technical guide provides a comprehensive overview of the research on this compound's effects related to periodontal disease, focusing on its antibacterial mechanisms, relevant host-pathogen interactions, and detailed experimental protocols for its investigation.

Core Mechanism: Antibacterial and Anti-Virulence Activity

The primary established mechanism of this compound in the context of periodontal disease is its direct action against P. gingivalis. Its efficacy is not limited to simple growth inhibition but extends to the neutralization of key virulence factors, thereby disarming the pathogen.

Inhibition of Bacterial Growth

Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of periodontopathic bacteria.[1] Notably, P. gingivalis shows the greatest sensitivity to macrocarpals, including this compound.[1][5] The growth of P. gingivalis was found to be strongly inhibited by this compound at low concentrations.[5][6]

Attenuation of Virulence Factors

Beyond its bactericidal or bacteriostatic effects, this compound effectively neutralizes the primary virulence factors of P. gingivalis:

-

Inhibition of Gingipains: P. gingivalis secretes potent cysteine proteinases known as gingipains (Arg-gingipain and Lys-gingipain), which are critical for nutrient acquisition, tissue destruction, and evasion of the host immune response.[5][7] this compound has been shown to inhibit both Arg- and Lys-specific proteinase activities in a dose-dependent manner.[1][5]

-

Inhibition of Bacterial Adhesion: The initial step in periodontal pocket colonization is the adhesion of bacteria to tooth surfaces. This compound strongly attenuates the binding of P. gingivalis to saliva-coated hydroxyapatite beads, which mimics the tooth enamel surface.[1][5]

The multifaceted action of this compound against P. gingivalis is a key attribute, as targeting growth, enzymatic activity, and adhesion simultaneously can provide a more robust therapeutic effect.

Quantitative Data Summary

The inhibitory effects of this compound and its related compounds (A and C) have been quantified in various assays. The following tables summarize the key findings from the literature.[1][5]

Table 1: Antibacterial Activity of Macrocarpals against P. gingivalis

| Compound | Inhibitory Concentration (µg/mL) |

| Macrocarpal A | 1.0 |

| This compound | 1.0 |

| Macrocarpal C | 0.5 |

Table 2: Inhibition of P. gingivalis Virulence Factors by Macrocarpals

| Virulence Factor | Compound (Concentration) | % Inhibition |

| Arg-specific Proteinase | Macrocarpal C (10 µg/mL) | ~90% |

| Lys-specific Proteinase | Macrocarpal C (10 µg/mL) | ~80% |

| Binding to Hydroxyapatite | Macrocarpal A (10 µg/mL) | ~70-80% |

| Binding to Hydroxyapatite | This compound (10 µg/mL) | ~70-80% |

| Binding to Hydroxyapatite | Macrocarpal C (10 µg/mL) | ~70-80% |

Potential for Host Response Modulation (Areas for Future Research)

While the antibacterial effects of this compound are well-documented, its influence on the host's inflammatory and immune responses—critical components of periodontal disease pathogenesis—remains to be fully elucidated. As phloroglucinol derivatives are known to possess anti-inflammatory properties, investigating these effects for this compound is a logical next step.[4][8]

Host-Pathogen Interaction and Inflammation

In periodontitis, bacterial components like lipopolysaccharide (LPS) from P. gingivalis stimulate host cells, such as gingival fibroblasts, to produce pro-inflammatory cytokines (e.g., IL-6, IL-8). This inflammatory cascade, while intended to be protective, contributes significantly to tissue destruction if unresolved. Future studies should explore whether this compound can suppress the expression of these inflammatory mediators in gingival fibroblasts challenged with P. gingivalis LPS.

Alveolar Bone Resorption and Osteoclastogenesis

A hallmark of advanced periodontitis is the resorption of alveolar bone, a process driven by osteoclasts. The differentiation and activation of these bone-resorbing cells are primarily controlled by the RANKL/RANK signaling pathway.[9] Inflammatory cells in the periodontium release RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), which binds to its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade that leads to the formation of mature, active osteoclasts. Investigating whether this compound can interfere with this pathway—either by downregulating RANKL expression or by inhibiting the downstream signaling in osteoclast precursors—would be a critical step in evaluating its potential as a comprehensive treatment for periodontitis.

Experimental Protocols

The following protocols are based on methodologies described in the literature for assessing the efficacy of macrocarpals against periodontopathic bacteria.[1]

Purification of this compound

-

Source Material: Leaves of Eucalyptus globulus.

-

Extraction: The source material is extracted with 60% ethanol.

-

Purification: Macrocarpals A, B, and C are purified from the ethanol extract using a series of chromatographic techniques (e.g., silica gel chromatography, HPLC) as described in the literature.[1]

Antibacterial Activity Assay

-

Bacterial Strains: P. gingivalis ATCC 33277, along with other representative periodontopathic bacteria such as Prevotella intermedia, Treponema denticola, and Fusobacterium nucleatum.

-

Culture Conditions: Bacteria are cultured in appropriate media (e.g., GAM broth supplemented with hemin and menadione for P. gingivalis) under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂).

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the culture medium.

-

Inoculate the media with a standardized suspension of the test bacteria.

-

Incubate the cultures under anaerobic conditions for a specified period (e.g., 24-48 hours).

-

Measure bacterial growth by monitoring the optical density at 660 nm (OD₆₆₀) using a spectrophotometer.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.[1]

-

Gingipain (Proteinase) Inhibition Assay

-

Enzyme Source: Culture supernatant or cell extract from P. gingivalis.

-

Substrates: Fluorogenic synthetic substrates are used to measure specific proteinase activity.

-

For Arg-specific proteinase (Rgp): Benzoyl-L-arginine-7-amino-4-methylcoumarin.

-

For Lys-specific proteinase (Kgp): Z-L-lysine-7-amino-4-methylcoumarin.

-

-

Assay Procedure:

-

Pre-incubate the P. gingivalis enzyme source with various concentrations of this compound in a suitable buffer (e.g., Tris-HCl with cysteine and dithiothreitol).

-

Initiate the reaction by adding the specific fluorogenic substrate.

-

Incubate at 37°C for a defined period.

-

Measure the fluorescence of the released 7-amino-4-methylcoumarin using a spectrofluorophotometer.

-

Calculate the percentage of inhibition relative to a control without this compound.[1][7]

-

Bacterial Binding Assay

-

Substrate: Saliva-coated hydroxyapatite (S-HA) beads are used to mimic the pellicle-coated tooth surface.

-

Bacterial Labeling: P. gingivalis cells are metabolically labeled with a radioactive tracer, such as [³H]-thymidine.

-

Assay Procedure:

-

Incubate the radiolabeled P. gingivalis cells with S-HA beads in a binding buffer (e.g., potassium phosphate buffer).

-

Add various concentrations of this compound to the mixture.

-

Incubate with gentle agitation to allow for bacterial binding.

-

Wash the beads to remove unbound bacteria.

-

Measure the radioactivity of the beads using a liquid scintillation counter to quantify the number of bound bacteria.

-

Calculate the percentage of binding inhibition relative to a control without this compound.[1]

-

Conclusion

This compound has emerged as a promising natural compound for periodontal disease research. Its well-documented ability to inhibit the growth of the keystone pathogen P. gingivalis, neutralize its critical gingipain enzymes, and prevent its adhesion to tooth-like surfaces provides a strong rationale for its development as a therapeutic agent.[1][5] While its direct antibacterial and anti-virulence properties are significant, the full potential of this compound may lie in its yet-to-be-explored effects on host inflammatory and bone-resorptive pathways. Future research should focus on elucidating these mechanisms using the cell and molecular models described herein. A comprehensive understanding of its dual action on both the pathogen and the host will be crucial for advancing this compound from a research compound to a clinically viable treatment for periodontal disease.

References

- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering approaches to manipulate osteoclast behavior for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Semi-synthesis of Macrocarpal C Analogues from Macrocarpal B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of a Macrocarpal C analogue (specifically, compound 2b as described in the scientific literature) from Macrocarpal B. This process involves a selective exo-dehydration of the tertiary alcohol at the C-7 position of this compound. The methodology is adapted from the work of Alliot et al. (2013), as published in the Journal of Natural Products.[1][2]

Macrocarpals are a class of natural products isolated from Eucalyptus species, exhibiting a range of biological activities.[1][2] Macrocarpal C, in particular, has garnered interest, but its isolation in a pure form can be challenging.[1][2] The semi-synthesis of macrocarpal analogues provides a valuable method for obtaining these compounds for further research and drug development.

Chemical Transformation

The core of the semi-synthesis is the dehydration of the tertiary alcohol of this compound to form an exocyclic double bond, yielding a novel macrocarpal structure. This reaction is achieved with high selectivity and yield using propylphosphonic anhydride (T3P) in the presence of a non-nucleophilic base.

Caption: Reaction scheme for the semi-synthesis of a Macrocarpal C analogue from this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the semi-synthesis of the Macrocarpal C analogue from this compound.

| Parameter | Value | Reference |

| Starting Material | This compound (1b) | [2] |

| Product | Compound 2b | [2] |

| Yield | 89% | [2] |

| Reagents | Propylphosphonic anhydride (T3P), 2,6-di-tert-butylpyridine (DTBPyr) | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 6 hours | [2] |

Experimental Protocol

This protocol details the methodology for the selective exo-dehydration of this compound.

Materials:

-

This compound (1b)

-

Anhydrous Tetrahydrofuran (THF)

-

Propylphosphonic anhydride (T3P), 50% solution in Ethyl Acetate (EtOAc)

-

2,6-di-tert-butylpyridine (DTBPyr)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et2O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon gas supply

-

Standard glassware for extraction and workup

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 6 hours.[2]

-

-

Workup:

-

After 6 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 8 mL of 1 M HCl.[2]

-

Add 8 mL of Et2O to the mixture and transfer to a separatory funnel.[2]

-

Separate the organic phase.

-

Extract the aqueous layer twice more with 8 mL of Et2O each time.[2]

-

Combine all organic layers.[2]

-

Wash the combined organic layers with 5 mL of brine.[2]

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

-

Purification:

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure compound 2b .

-

Experimental Workflow

The following diagram illustrates the workflow for the semi-synthesis.

Caption: Workflow diagram for the semi-synthesis of a Macrocarpal C analogue.

References

Application Notes and Protocols for Testing Macrocarpal B Antibacterial Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal B is a natural phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus species.[1][2] Compounds of this class have demonstrated a range of biological activities, including antibacterial properties, primarily against Gram-positive bacteria.[3][4] These application notes provide a comprehensive guide to the methodologies required to investigate and quantify the antibacterial efficacy of this compound. The protocols outlined below are standard microbiology assays designed to determine the inhibitory and bactericidal capabilities of a test compound, as well as its effect on bacterial biofilm formation.

Data Presentation

The antibacterial activity of this compound and related compounds has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following table summarizes the available data.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.78 - 3.13 | [4] |

| This compound | Bacillus subtilis | 0.78 - 3.13 | [4] |

| This compound | Micrococcus luteus | 0.78 - 3.13 | [4] |

| This compound | Mycobacterium smegmatis | 0.78 - 3.13 | [4] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [5] |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [5] |

Postulated Mechanism of Action

The precise antibacterial mechanism of this compound has not been fully elucidated. However, based on studies of related phloroglucinol derivatives, a multi-faceted mode of action can be proposed. The primary mechanisms are believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential bacterial enzymes.[6][7] Damage to the cell membrane can lead to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in cell death.[7] Additionally, macrocarpals have been shown to inhibit bacterial enzymes such as proteinases and glucosyltransferases, which are crucial for bacterial growth, metabolism, and virulence.[8][9]

Figure 1. Postulated antibacterial mechanism of this compound.

Experimental Protocols

The following section details the protocols for key experiments to assess the antibacterial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standard procedure for determining the MIC.

Workflow for MIC Determination

Figure 2. Workflow for the MIC assay.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with Mueller-Hinton Broth (MHB) or another appropriate growth medium to achieve a range of desired concentrations.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in MHB to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted this compound. Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.

Protocol:

-

Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations).

-

Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial colonies on the agar plate.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.

Workflow for Time-Kill Kinetics Assay

Figure 3. Workflow for the time-kill kinetics assay.

Protocol:

-

Preparation of Cultures: Inoculate flasks containing fresh broth with a standardized bacterial suspension. Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without the compound.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

-

Data Analysis: Count the colonies on the plates to determine the number of CFU/mL at each time point. Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[10]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation or to eradicate pre-formed biofilms.

Protocol:

-